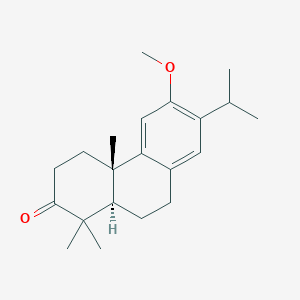
(+)-Hinokione methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Hinokione methyl ether, also known as (+)-HM, is a natural product found in the heartwood of Hinoki cypress trees. It has been used for centuries in traditional Japanese medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, (+)-HM has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.
作用機序
The mechanism of action of (+)-HM is not fully understood. However, studies have suggested that (+)-HM exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of amyloid-beta formation. (+)-HM may also modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
生化学的および生理学的効果
Studies have shown that (+)-HM exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. (+)-HM has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, (+)-HM has been shown to reduce the levels of inflammatory markers, such as IL-1β and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
One advantage of using (+)-HM in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, (+)-HM has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation of using (+)-HM in lab experiments is its low availability, as it can only be extracted from the heartwood of Hinoki cypress trees. Chemical synthesis and biotransformation methods are also limited by their low yields and high costs.
将来の方向性
There are several future directions for the research on (+)-HM. One direction is the development of more efficient synthesis methods to increase the availability of (+)-HM. Another direction is the investigation of the potential therapeutic applications of (+)-HM in various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, the mechanism of action of (+)-HM needs to be further elucidated to better understand its therapeutic effects. Finally, the safety and efficacy of (+)-HM in clinical trials need to be investigated to determine its potential as a therapeutic agent.
合成法
(+)-HM can be synthesized through various methods, including extraction from the heartwood of Hinoki cypress trees, chemical synthesis, and biotransformation. The most common method involves the extraction of (+)-HM from the heartwood of Hinoki cypress trees using organic solvents, such as chloroform or methanol. Chemical synthesis involves the use of synthetic routes to produce (+)-HM, while biotransformation involves the use of microorganisms to convert precursor compounds into (+)-HM.
科学的研究の応用
(+)-HM has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that (+)-HM exhibits anti-inflammatory, analgesic, antitumor, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduce the expression of COX-2, an enzyme involved in inflammation. (+)-HM has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, (+)-HM has been shown to inhibit the formation of amyloid-beta, a protein involved in the development of Alzheimer's disease.
特性
CAS番号 |
18325-89-8 |
|---|---|
製品名 |
(+)-Hinokione methyl ether |
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18H,7-10H2,1-6H3/t18-,21+/m0/s1 |
InChIキー |
AEJKGOPTGKZBGN-GHTZIAJQSA-N |
異性体SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
正規SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



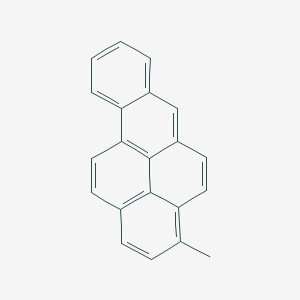


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
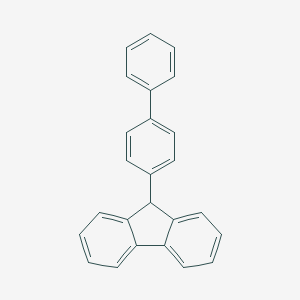
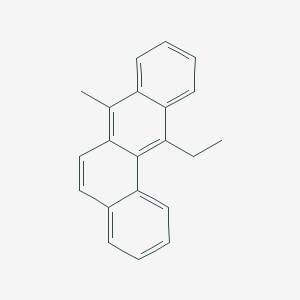
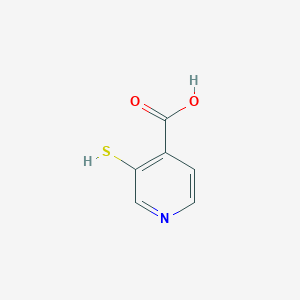

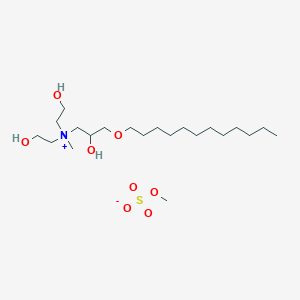
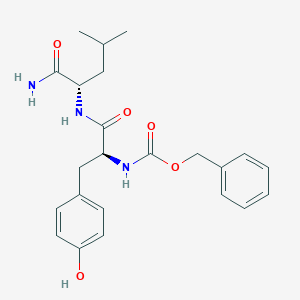
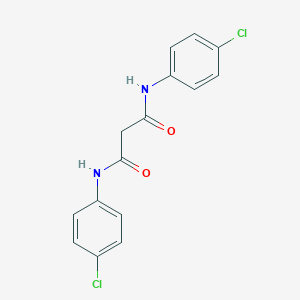
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
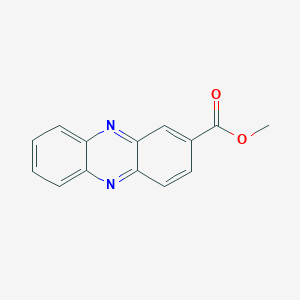
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)